Lipophilicity Advantage: XLogP3 of 1.5 vs. Methyl Ester Analog (XLogP3 = 1.1)
The target compound exhibits a computed XLogP3 value of 1.5 (PubChem), which is 0.4 log units higher than the methyl ester analog (XLogP3 = 1.1; PubChem CID 24692478), indicating greater lipophilicity [1][2]. An increase of 0.4 logP units is consistent with the addition of one methylene group in the ester moiety and may improve passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14 for target; PubChem release 2019.06.18 for comparator) |
Why This Matters
Higher lipophilicity may translate to improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays; researchers optimizing logP-dependent SAR should prefer the ethyl ester.
- [1] PubChem Compound Summary, CID 3483189. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. XLogP3-AA = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3483189 (accessed 2026). View Source
- [2] PubChem Compound Summary, CID 24692478. Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate. XLogP3-AA = 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24692478 (accessed 2026). View Source
